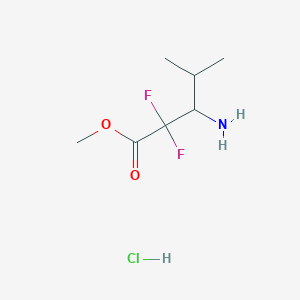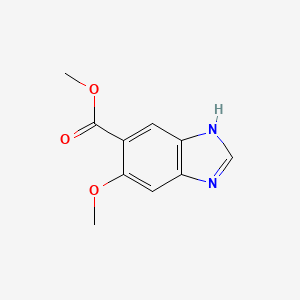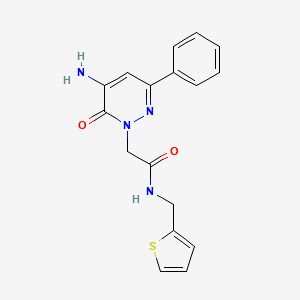
2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide involves the inhibition of DNA synthesis and cell proliferation. It has been found to target the topoisomerase II enzyme, which plays a crucial role in DNA replication and cell division. By inhibiting this enzyme, the compound prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity towards normal cells, making it a potential candidate for cancer therapy. It has also been found to induce apoptosis, or programmed cell death, in cancer cells, further highlighting its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, one limitation is the need for further studies to determine its efficacy and safety in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide. One potential direction is the development of novel derivatives with improved efficacy and selectivity. Another direction is the investigation of its potential as a radiosensitizer, which could enhance the effectiveness of radiation therapy in cancer treatment. Additionally, further studies are needed to determine its mechanism of action and potential applications in other fields of research.
In conclusion, this compound is a synthetic compound with potential applications in cancer therapy and other fields of research. Its selective targeting of cancer cells and low toxicity towards normal cells make it a promising candidate for further investigation. Future research directions include the development of novel derivatives, investigation of its potential as a radiosensitizer, and determination of its mechanism of action and potential applications in other fields of research.
Synthesemethoden
The synthesis of 2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide involves the reaction of 5-amino-3-phenylpyridazine-6-one with thiophene-2-carboxaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then treated with N-methyl acetamide to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide has been studied for its potential applications in various fields of research. It has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, colon, and lung cancer cells. Moreover, it has shown promising results in inhibiting the growth of drug-resistant cancer cells.
Eigenschaften
IUPAC Name |
2-(5-amino-6-oxo-3-phenylpyridazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c18-14-9-15(12-5-2-1-3-6-12)20-21(17(14)23)11-16(22)19-10-13-7-4-8-24-13/h1-9H,10-11,18H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQHHURAGMWSTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C(=C2)N)CC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethenesulfonamide](/img/structure/B2583368.png)
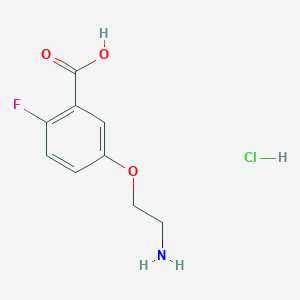
![2-[(2-Chloro-6-nitrophenyl)amino]ethanol](/img/structure/B2583370.png)

![2-(4-Fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2583373.png)
![3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one](/img/structure/B2583376.png)
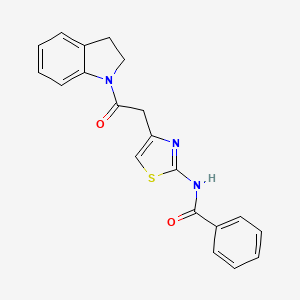
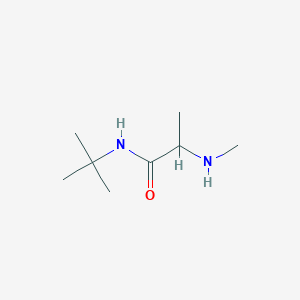


![2-(2-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2583383.png)
![N-[(4-methylphenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2583384.png)
